molecular formula C13H10N2O B1662382 Pyocyanin CAS No. 85-66-5

Pyocyanin

Cat. No.: B1662382
CAS No.: 85-66-5
M. Wt: 210.23 g/mol
InChI Key: YNCMLFHHXWETLD-UHFFFAOYSA-N
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Description

Pyocyanin (5-methylphenazine-1-one) is a water-soluble, blue-green phenazine derivative produced by the opportunistic pathogen Pseudomonas aeruginosa. Functioning as a redox-active secondary metabolite, this compound plays dual roles as a virulence factor in infections (e.g., cystic fibrosis, wound colonization) and a biotechnologically valuable compound. Its redox properties enable electron shuttling, making it relevant in microbial fuel cells, biocontrol, and environmental remediation . This compound is synthesized via the quorum sensing (QS)-regulated phenazine biosynthetic pathway, with a molecular formula of C₁₃H₁₀N₂O and a molecular weight of 210.23 g/mol. It exhibits pH-dependent color changes (blue-green at neutral/alkaline pH, pink-red in acidic conditions) and redox-dependent spectral shifts (oxidized: blue; reduced: colorless) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyocyanin is synthesized through a series of enzymatic reactions starting from chorismic acid. The biosynthesis involves several enzymes, including PhzE, PhzD, PhzF, and PhzB, which catalyze the formation of phenazine-1-carboxylic acid, a precursor to this compound .

Industrial Production Methods: Industrial production of this compound involves culturing Pseudomonas aeruginosa in specific media that promote pigment production. The pigment is then extracted using solvents such as chloroform and purified through various chromatographic techniques .

Chemical Reactions Analysis

Redox Cycling and ROS Generation

Pyocyanin’s toxicity stems from its ability to cycle between oxidized (blue) and reduced (colorless) states, generating ROS through electron transfer:

  • Superoxide (O₂·⁻) : this compound accepts electrons from NAD(P)H or cellular thiols (e.g., glutathione), reducing to its radical form. This radical reacts with oxygen, producing O₂·⁻ via autoxidation .

  • Hydrogen peroxide (H₂O₂) : O₂·⁻ undergoes dismutation (spontaneously or via superoxide dismutase) to form H₂O₂ .

  • Hydroxyl radicals (·OH) : In the presence of Fe²⁺, H₂O₂ converts to highly reactive ·OH via the Fenton reaction .

Key Findings :

  • This compound depletes NADPH pools, impairing cellular redox balance .

  • Catalase activity is inhibited by this compound, exacerbating H₂O₂ accumulation .

Direct Oxidation of Thiols

This compound directly oxidizes thiol-containing compounds, forming thiyl radicals (RS·) and ROS:

Thiol CompoundReaction ProductpH DependenceEvidence Method
Glutathione (GSH)GSSG, O₂·⁻Optimal at pH < 6EPR spin trapping
N-acetylcysteine (NAC)NAC radical, O₂·⁻pH 5–7HPLC, spectrophotometry
CysteineCysteine radical, O₂·⁻pH 5–7EPR

Mechanism :

  • This compound (oxidized) + Thiol (RSH) → this compound radical + RS· + H⁺

  • RS· + O₂ → RSOO· → O₂·⁻

Biological Impact :

  • Depletes intracellular glutathione, compromising antioxidant defenses .

  • Thiyl radicals damage proteins and DNA .

pH-Dependent Reactivity

This compound’s redox potential varies with pH, influencing its reactivity:

  • Acidic conditions (pH < 6) : this compound exists as a cation, enhancing its electron-accepting capacity .

  • Neutral/alkaline conditions : Zwitterionic form predominates, reducing oxidative potency .

Experimental Data :

  • EPR studies show 3× higher O₂·⁻ generation at pH 5.8 vs. pH 7.1 .

  • This compound-mediated GSH oxidation peaks at pH 5.8 .

Biological Implications

  • QS Regulation : this compound selects for P. aeruginosa strains with functional quorum sensing (QS) by stressing QS-deficient mutants via ROS .

  • Antimicrobial Activity : ROS production damages competitor bacteria and host cells .

  • Mitochondrial Targeting : this compound disrupts mitochondrial electron transport, amplifying ROS in eukaryotic cells .

Analytical Methods

Reaction ParameterMethodReference
This compound concentrationSpectrophotometry (λ = 690 nm, ε = 4,210 M⁻¹cm⁻¹)
PCA consumptionHexane extraction + UV (λ = 370 nm)
ROS detectionEPR spin trapping with DMPO

Scientific Research Applications

Biomedical Applications

Antimicrobial Properties
Pyocyanin exhibits significant antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. For instance, this compound demonstrated a minimum inhibitory concentration (MIC) of 38.05 μM against MRSA strains, effectively disrupting biofilm formation in a concentration-dependent manner .

Anticancer Potential
Recent research highlights this compound's cytotoxic effects on various human cancer cell lines, suggesting its potential as a chemotherapeutic agent. Its ability to induce oxidative stress in cancer cells is a key mechanism behind its anticancer properties .

Neuroprotective Effects
this compound has also been investigated for its neuroprotective properties, with studies indicating that it may help mitigate oxidative stress-related neuronal damage .

Agricultural Applications

Biocontrol Agent
In agriculture, this compound serves as a biocontrol agent against plant pathogens. It has been shown to inhibit the growth of several phytopathogens such as Magnaporthe grisea and Xanthomonas oryzae, demonstrating effective antifungal properties at concentrations as low as 150 ppm .

Natural Pesticide
Due to its broad-spectrum antimicrobial activity, this compound can be developed into a natural pesticide, offering an eco-friendly alternative to synthetic chemicals in pest management strategies .

Industrial Applications

Food Preservation
this compound's antibacterial properties make it a promising candidate for use as a food preservative. It has been effective against foodborne pathogens like Bacillus cereus and Salmonella enterica, indicating its potential to enhance food safety .

Textile Dyeing
The pigment is also utilized in the textile industry as a natural dye due to its vibrant color and ability to impart color to fabrics like cotton. Its application in textile dyeing aligns with the growing demand for sustainable and eco-friendly dyeing processes .

Environmental Biotechnology

Bioremediation
this compound plays a role in biodegradation processes, particularly in the breakdown of petroleum-derived contaminants. Its redox-active nature facilitates electron transfer in microbial fuel cells, enhancing energy output while aiding in environmental cleanup efforts .

Data Summary Table

Application AreaSpecific UseKey Findings
Biomedical AntimicrobialEffective against MRSA and Candida albicans
AnticancerCytotoxic effects on various cancer cell lines
NeuroprotectiveMitigates oxidative stress in neurons
Agricultural BiocontrolInhibits Magnaporthe grisea at 150 ppm
Natural pesticideEco-friendly alternative to synthetic pesticides
Industrial Food preservationEffective against foodborne pathogens
Textile dyeingVibrant colorant for cotton fabrics
Environmental BioremediationAids in degradation of petroleum contaminants

Case Studies

  • Antimicrobial Efficacy Against MRSA
    • A study demonstrated that this compound could inhibit MRSA strains with an MIC of 38.05 μM while significantly reducing biofilm formation by up to 88% at higher concentrations .
  • Biocontrol in Agriculture
    • Research indicated that this compound effectively inhibited the growth of Xanthomonas oryzae, showcasing its potential as a natural pesticide in rice cultivation .
  • Food Preservation Potential
    • Experiments revealed that this compound could inhibit pathogenic bacteria such as Bacillus cereus, suggesting its application as a food preservative could enhance food safety practices .

Mechanism of Action

Pyocyanin exerts its effects primarily through the generation of reactive oxygen species, which induce oxidative stress in target cells. This oxidative stress can damage cellular components, leading to cell death. This compound targets various molecular pathways, including those involved in cellular respiration and iron metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Phenazine Compounds

Pyocyanin belongs to the phenazine family, which shares a tricyclic aromatic core but differs in functional group substitutions. Below is a comparative analysis of this compound and key phenazine analogs:

Table 1: Structural and Functional Comparison of this compound and Related Phenazines

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Producers Biological Roles Applications
This compound C₁₃H₁₀N₂O 210.23 Methyl, ketone Pseudomonas aeruginosa Virulence, electron transport, antimicrobial activity Microbial fuel cells, biocontrol, ROS modulation
Phenazine-1-carboxylic acid (PCA) C₁₃H₉NO₂ 211.21 Carboxylic acid Pseudomonas spp., Streptomyces spp. Antibiotic, biofilm dispersal Agricultural biocontrol (e.g., Shenqinmycin)
1-Hydroxyphenazine C₁₂H₈N₂O 196.20 Hydroxyl Pseudomonas chlororaphis Antioxidant, antifungal Antifungal coatings, bioremediation
Phenazine-1-carboxamide (PCN) C₁₃H₉N₂O 209.22 Carboxamide Pseudomonas aeruginosa Iron chelation, antibiotic synergy Antibiotic adjuvants, wound dressings

Functional and Industrial Comparisons

Redox Activity

PCA and PCN exhibit lower redox potentials, limiting their utility in bioelectrochemical systems .

Antimicrobial Properties

This compound generates reactive oxygen species (ROS), contributing to host tissue damage. PCA and 1-hydroxyphenazine show stronger antifungal activity but lower cytotoxicity, making them preferable for agricultural biocontrol .

Production Yields

This compound yields in optimized cultures reach 3.25 µg/mL using wastewater substrates , whereas PCA production in P. fluorescens exceeds 100 µg/mL due to simpler regulatory pathways .

Research Findings and Limitations

  • Inhibition : Compound 10 (unspecified) reduces this compound production by 65.29% via QS interference, whereas AHL analogs (C00, C01) suppress extracellular DNA release linked to this compound activity .
  • Toxicity : this compound’s cytotoxicity limits medical use, prompting research into less toxic analogs like 1-hydroxyphenazine for ROS-mediated therapies .
  • Scalability : PCA’s high yield and low toxicity make it industrially viable, but this compound’s redox versatility drives niche applications in bioenergy .

Biological Activity

Pyocyanin, a blue-green pigment produced by Pseudomonas aeruginosa, has garnered significant attention due to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings, data tables, and case studies.

Chemical Characterization

This compound is a phenazine derivative characterized by its redox-active properties. It has been identified using techniques such as UV-Vis spectroscopy, FT-IR, and GC-MS. The molecular formula of this compound is C13H10N2O, with a molecular weight of 226.24 g/mol.

Antimicrobial Activity

One of the most notable features of this compound is its potent antimicrobial activity against a variety of pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Effect
Staphylococcus aureus200 µg/mLInhibition of growth
Escherichia coli150 µg/mLInhibition of growth
Candida albicans300 µg/mLLimited antibiofilm activity
Acinetobacter baumannii100 µg/mLModerate inhibition

Research indicates that this compound accounts for 90-95% of the antibacterial capabilities of Pseudomonas aeruginosa . It has shown effectiveness in inhibiting biofilm formation, which is crucial in treating chronic infections associated with biofilms on medical devices .

Antioxidant Properties

This compound exhibits significant antioxidant activity. Studies have demonstrated its ability to scavenge free radicals and enhance antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase (CAT) against oxidative stress induced by hydrogen peroxide (H₂O₂) .

  • Antioxidant Assays :
    • DPPH Assay: IC50 = 72 µM
    • ABTS Assay: IC50 = 179 µM
    • FRAP Assay: Higher antioxidant capacity compared to standard antioxidants.

Anticancer Activity

Recent studies have explored this compound's potential as an anticancer agent. It has shown cytotoxic effects on various cancer cell lines while exhibiting minimal toxicity to normal cells:

Cancer Cell Line IC50 (µM) Effect
SK-MEL-30 (Melanoma)72Antiproliferative effect
HT-29 (Colon Cancer)179Antiproliferative effect
MCF-7 (Breast Cancer)Not specifiedSignificant cytotoxicity

In vitro studies suggest that this compound induces apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Case Studies

  • Clinical Isolates : A study on clinical isolates from cystic fibrosis patients revealed that this compound inhibited the growth of Staphylococcus aureus and other Gram-positive bacteria at low concentrations .
  • Biofilm Studies : this compound's efficacy in disrupting biofilms formed by pathogens such as Candida albicans and Pseudomonas aeruginosa was highlighted in a study where it showed substantial effects on biofilm inhibition and eradication .
  • Social Cheating in Bacteria : Research demonstrated that this compound promotes cooperative behavior among Pseudomonas aeruginosa, restricting the emergence of social cheaters within bacterial populations .

Q & A

Basic Research Questions

Q. What are the established methodologies for detecting and quantifying pyocyanin in biological samples?

this compound detection typically employs spectrophotometric (UV-Vis), chromatographic (HPLC), or surface-enhanced Raman spectroscopy (SERS) methods. For example, SERS using silver nanoparticles (Ag NPs) achieves high sensitivity (detection limits of ~1 μM in saliva) and specificity by leveraging this compound’s unique vibrational signatures . Calibration curves must account for matrix effects (e.g., saliva components), and sample preparation should include filtration to remove interferents . UV-Vis quantification at 520 nm is cost-effective but less specific, requiring validation via HPLC with C18 columns and mobile phases (e.g., methanol:water gradients) .

Q. How can researchers ensure reproducibility in this compound isolation from Pseudomonas aeruginosa cultures?

Standardized protocols include:

  • Culturing P. aeruginosa in nutrient-rich media (e.g., Pseudomonas Isolation Agar) under aerobic conditions (37°C, 24–48 hrs).
  • Extracting this compound via chloroform-HCl extraction, followed by centrifugation and pH adjustment for precipitation .
  • Purity validation via NMR or mass spectrometry, with ≥95% purity required for biological assays. Replicate extractions (n ≥ 3) and reporting of yield (mg/L) are critical for reproducibility .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s redox behavior across experimental models?

this compound exhibits context-dependent redox properties:

  • In vitro: Electrochemical studies show preferential reduction (RRPYO >1 under anaerobic conditions) due to redox cycling with electrodes and mediators (e.g., agarose hydrogels) .
  • In vivo: Bacterial interactions (e.g., E. coli co-cultures) alter redox ratios by competing for electron donors . Resolution Strategy : Cross-validate using complementary techniques (e.g., cyclic voltammetry for abiotic systems, microbial fuel cells for biotic systems) and report environmental parameters (O2 levels, pH, competing metabolites) .

Q. What experimental designs are optimal for studying this compound’s role in biofilm formation and antibiotic resistance?

Key considerations include:

  • Biofilm models : Use static microtiter plates or flow-cell systems to mimic in vivo conditions.
  • Dosage gradients : Test this compound concentrations (1–100 μM) relevant to chronic infections .
  • Outcome metrics : Quantify biofilm biomass (crystal violet staining), viability (CFU counts), and gene expression (qPCR for lasR or rhlR quorum-sensing genes).
  • Controls : Include this compound-deficient P. aeruginosa mutants (ΔphzM) to isolate its effects .

Q. How can researchers reconcile discrepancies in this compound’s cytotoxic effects across cell lines?

Variability arises from cell-type-specific redox buffering capacities. For example:

  • Epithelial cells (e.g., A549) show higher ROS sensitivity than macrophages due to lower glutathione (GSH) levels. Methodological Solutions :
  • Pre-treat cells with redox modulators (e.g., N-acetylcysteine for ROS scavenging, buthionine sulfoximine for GSH depletion).
  • Measure real-time ROS flux via fluorescent probes (e.g., DCFH-DA) and correlate with viability (MTT assays) .

Q. Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values.
  • Multivariate analysis : Use PCA or ANOVA to account for covariates (e.g., pH, temperature).
  • Reproducibility : Report intra- and inter-assay coefficients of variation (CV <15% acceptable) .

Q. How should researchers handle conflicting data on this compound’s pro- vs. anti-inflammatory effects?

Context-dependent outcomes necessitate:

  • Model stratification : Compare acute (e.g., LPS-induced inflammation) vs. chronic (e.g., cystic fibrosis) models.
  • Biomarker panels : Measure cytokines (IL-6, TNF-α) alongside redox markers (GSH/GSSG ratios) .
  • Mechanistic studies : Use siRNA knockdown (e.g., NF-κB) to isolate this compound’s signaling pathways .

Q. Experimental Design and Validation

Q. What controls are essential for this compound-related in vivo toxicity studies?

  • Negative controls : Vehicle-only (e.g., saline) and this compound-free infection models.
  • Positive controls : Known toxins (e.g., hydrogen peroxide) for ROS benchmarking.
  • Endpoint validation : Histopathology (e.g., lung tissue sections) and survival curves .

Q. How can researchers optimize this compound stability in long-term storage?

  • Storage conditions : Lyophilized this compound is stable at -80°C for >6 months; aqueous solutions require antioxidants (e.g., 0.1% ascorbic acid) and避光 storage .
  • Stability testing : Monitor degradation via HPLC at 0, 1, 3, and 6 months .

Properties

IUPAC Name

5-methylphenazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-15-10-6-3-2-5-9(10)14-13-11(15)7-4-8-12(13)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCMLFHHXWETLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C3C1=CC=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9041108
Record name Pyocyanine
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Molecular Weight

210.23 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

85-66-5
Record name Pyocyanin
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Record name Pyocyanin
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Retrosynthesis Analysis

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